molecular formula C26H51Cl2NO3 B14515660 2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide CAS No. 62881-08-7

2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide

Cat. No.: B14515660
CAS No.: 62881-08-7
M. Wt: 496.6 g/mol
InChI Key: WHLJNEOAFGWQBA-UHFFFAOYSA-N
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Description

2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a dodecyl chain, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with dodecanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. The industrial production methods also involve rigorous quality control measures to meet the required standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, amines, and substituted derivatives. These products have diverse applications in different fields.

Scientific Research Applications

2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions. The presence of chlorine and hydroxyl groups allows it to participate in various biochemical reactions, leading to its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    2,2-Dichloroacetamide: A simpler analog with similar chemical properties.

    N,N-Bis(2-hydroxyethyl)dodecylamine: A related compound with hydroxyl groups and a dodecyl chain.

Uniqueness

2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

62881-08-7

Molecular Formula

C26H51Cl2NO3

Molecular Weight

496.6 g/mol

IUPAC Name

2,2-dichloro-N,N-bis(2-hydroxydodecyl)acetamide

InChI

InChI=1S/C26H51Cl2NO3/c1-3-5-7-9-11-13-15-17-19-23(30)21-29(26(32)25(27)28)22-24(31)20-18-16-14-12-10-8-6-4-2/h23-25,30-31H,3-22H2,1-2H3

InChI Key

WHLJNEOAFGWQBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CC(CCCCCCCCCC)O)C(=O)C(Cl)Cl)O

Origin of Product

United States

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